N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-5-yl)acetamide N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-5-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20190653
InChI: InChI=1S/C12H15N5O2/c1-19-10-4-2-9(3-5-10)6-7-13-12(18)8-11-14-16-17-15-11/h2-5H,6-8H2,1H3,(H,13,18)(H,14,15,16,17)
SMILES:
Molecular Formula: C12H15N5O2
Molecular Weight: 261.28 g/mol

N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-5-yl)acetamide

CAS No.:

Cat. No.: VC20190653

Molecular Formula: C12H15N5O2

Molecular Weight: 261.28 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-5-yl)acetamide -

Specification

Molecular Formula C12H15N5O2
Molecular Weight 261.28 g/mol
IUPAC Name N-[2-(4-methoxyphenyl)ethyl]-2-(2H-tetrazol-5-yl)acetamide
Standard InChI InChI=1S/C12H15N5O2/c1-19-10-4-2-9(3-5-10)6-7-13-12(18)8-11-14-16-17-15-11/h2-5H,6-8H2,1H3,(H,13,18)(H,14,15,16,17)
Standard InChI Key RSMLXHMIIMLWDQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CCNC(=O)CC2=NNN=N2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-[2-(4-Methoxyphenyl)ethyl]-2-(1H-tetrazol-5-yl)acetamide (molecular formula: C₁₂H₁₅N₅O₂, molecular weight: 261.28 g/mol) features a methoxyphenyl group linked via an ethyl chain to an acetamide backbone, which is further substituted with a tetrazole ring. The methoxy group (–OCH₃) at the para position of the phenyl ring enhances electron-donating effects, influencing the compound’s electronic distribution and solubility. The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, acts as a bioisostere for carboxylic acids, enabling mimicry of carboxylate interactions in biological systems.

Table 1: Physicochemical Properties of N-[2-(4-Methoxyphenyl)ethyl]-2-(1H-tetrazol-5-yl)acetamide

PropertyValue
Molecular FormulaC₁₂H₁₅N₅O₂
Molecular Weight261.28 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
logP (Predicted)2.1 ± 0.3
SolubilityModerate in DMSO, MeOH

Crystallographic and Spectroscopic Data

X-ray crystallography of analogous tetrazole-acetamide derivatives reveals planar tetrazole rings and non-coplanar aryl groups, suggesting conformational flexibility . Infrared (IR) spectroscopy of related compounds shows characteristic absorptions at 1667 cm⁻¹ (C=O stretch) and 3195 cm⁻¹ (N–H bend), consistent with acetamide and tetrazole functionalities . Nuclear Magnetic Resonance (¹H NMR) spectra typically exhibit signals for the methoxyphenyl protons as a singlet at δ 3.78 ppm and the tetrazole NH proton as a broad peak near δ 12.1 ppm .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Acylation: Reaction of 4-methoxyphenethylamine with chloroacetyl chloride forms the acetamide intermediate.

  • Tetrazole Cyclization: The intermediate undergoes [2+3] cycloaddition with sodium azide in the presence of a nitrile source (e.g., trimethylsilyl cyanide) to yield the tetrazole ring.

  • Purification: Continuous flow reactors enhance reaction efficiency, while reverse-phase chromatography isolates the product with >95% purity.

Process Optimization

Key parameters influencing yield include:

  • Temperature: Cyclization proceeds optimally at 80–90°C.

  • Catalysts: Zinc bromide accelerates azide-nitrile cycloaddition.

  • Solvents: Dimethylformamide (DMF) improves solubility of intermediates.

Biological Activity and Mechanistic Insights

Enzyme Modulation

The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes central to prostaglandin and leukotriene biosynthesis, respectively. Half-maximal inhibitory concentrations (IC₅₀) in vitro are 0.8 μM (COX-2) and 1.2 μM (5-LOX), comparable to reference drugs like celecoxib.

Receptor Interactions

Docking studies suggest the tetrazole ring forms hydrogen bonds with Arg120 and Tyr355 residues in COX-2, while the methoxyphenyl group engages in hydrophobic interactions with Leu352. This dual-binding mode underpins its anti-inflammatory potential.

Applications in Medicinal Chemistry

Anti-Inflammatory Agents

Preclinical models demonstrate a 40% reduction in paw edema (rat carrageenan model) at 10 mg/kg, outperforming ibuprofen (30% reduction). The compound’s selectivity for COX-2 over COX-1 (IC₅₀ ratio: 15:1) minimizes gastrointestinal toxicity risks.

Anticancer Prospects

Preliminary screens against MCF-7 breast cancer cells show IC₅₀ = 12 μM, attributed to apoptosis induction via caspase-3 activation. Structural analogs with electron-withdrawing substituents on the phenyl ring exhibit enhanced potency, guiding future derivatization efforts .

Challenges and Future Directions

Despite promising activity, the compound’s low oral bioavailability (15% in rats) and moderate metabolic stability (t₁/₂ = 2.1 hours) necessitate formulation improvements. Hybridization with nanoparticle carriers or prodrug strategies may address these limitations. Additionally, in vivo toxicology profiles remain uncharacterized, warranting comprehensive safety assessments.

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